![molecular formula C21H17BrN2O2S B1449348 2-bromo-N-{3-[(4-methoxyphenyl)methoxy]phenyl}thieno[3,2-b]pyridin-7-amine CAS No. 1228102-89-3](/img/structure/B1449348.png)

2-bromo-N-{3-[(4-methoxyphenyl)methoxy]phenyl}thieno[3,2-b]pyridin-7-amine

Overview

Description

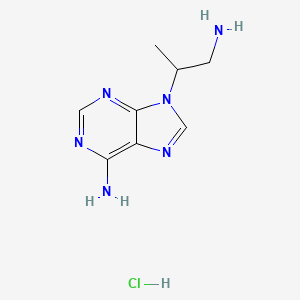

“2-bromo-N-{3-[(4-methoxyphenyl)methoxy]phenyl}thieno[3,2-b]pyridin-7-amine” is a chemical compound with the molecular formula C21H17BrN2O2S . It has an average mass of 441.341 Da and a monoisotopic mass of 440.019409 Da .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a bromine atom attached to a thieno[3,2-b]pyridin-7-amine core, which is further substituted with a methoxyphenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. It likely has properties common to organic compounds containing bromine, amine, and methoxy groups .Scientific Research Applications

Antimicrobial Activity

Thiophene derivatives have been reported to possess significant antimicrobial properties . They can be synthesized into compounds that show activity against a range of bacterial and fungal species. For instance, novel classes of thiophene derivatives have shown efficacy against bacteria such as Bacillus cereus, Shigella dysenteriae, and Salmonella typhi, as well as fungi like Macrophomina phaseolina and Fusarium equiseti .

Anti-inflammatory and Analgesic Effects

Compounds containing the thiophene nucleus, like the one , are known to exhibit anti-inflammatory and analgesic effects . This makes them potential candidates for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs), which are crucial for treating conditions like arthritis and other inflammatory diseases .

Anticancer Properties

Thiophene derivatives are also explored for their anticancer properties . They can act as kinase inhibitors, which are important in the regulation of cell growth and proliferation. By inhibiting specific kinases, these compounds may provide a therapeutic approach to treating various types of cancers .

Material Science Applications

In the field of material science , thiophene-based molecules play a significant role in the development of organic semiconductors . These compounds are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to their excellent electronic properties .

Anti-arrhythmic and Anti-anxiety Medications

The structural motif of thiophene is present in several commercially available drugs that have anti-arrhythmic and anti-anxiety effects. This suggests that the compound could be modified to enhance these properties for therapeutic use .

Estrogen Receptor Modulation

Some thiophene derivatives are known to modulate estrogen receptors , which are important targets in the treatment of hormone-related conditions, including certain types of breast cancer. The compound could potentially be developed into a selective estrogen receptor modulator (SERM), offering a new avenue for treatment .

properties

IUPAC Name |

2-bromo-N-[3-[(4-methoxyphenyl)methoxy]phenyl]thieno[3,2-b]pyridin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrN2O2S/c1-25-16-7-5-14(6-8-16)13-26-17-4-2-3-15(11-17)24-18-9-10-23-19-12-20(22)27-21(18)19/h2-12H,13H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVMMXOPGCYSIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=CC=CC(=C2)NC3=C4C(=NC=C3)C=C(S4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-{3-[(4-methoxyphenyl)methoxy]phenyl}thieno[3,2-b]pyridin-7-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1449273.png)

![6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1449274.png)